molecular formula C6H14BrNO B14117389 1-Methylpiperidin-4-OL hydrobromide CAS No. 32235-52-2

1-Methylpiperidin-4-OL hydrobromide

Katalognummer: B14117389
CAS-Nummer: 32235-52-2
Molekulargewicht: 196.09 g/mol
InChI-Schlüssel: MQNVLJLGSFJQFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methylpiperidin-4-OL hydrobromide is a chemical compound with the molecular formula C6H14BrNO It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methylpiperidin-4-OL hydrobromide can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperidine with hydrobromic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is then subjected to purification processes such as crystallization or distillation to isolate the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methylpiperidin-4-OL hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives .

Wissenschaftliche Forschungsanwendungen

1-Methylpiperidin-4-OL hydrobromide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-methylpiperidin-4-OL hydrobromide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to act as antagonists of the CCR5 receptor, which plays a crucial role in the entry of HIV into host cells. By blocking this receptor, the compound can potentially inhibit the infection process .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrobromide salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Eigenschaften

CAS-Nummer

32235-52-2

Molekularformel

C6H14BrNO

Molekulargewicht

196.09 g/mol

IUPAC-Name

1-methylpiperidin-4-ol;hydrobromide

InChI

InChI=1S/C6H13NO.BrH/c1-7-4-2-6(8)3-5-7;/h6,8H,2-5H2,1H3;1H

InChI-Schlüssel

MQNVLJLGSFJQFD-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC(CC1)O.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.